2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide
Description
Properties
Molecular Formula |
C10H22N2O2S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C10H22N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
FVNPEMDTRZYXHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide typically involves the reaction of the corresponding sulfonamide with an appropriate amine under suitable conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the final product .
Chemical Reactions Analysis
2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Scientific Research Applications
2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-N,N-dimethylethane-1-sulfonamide Hydrochloride (CAS 91893-69-5)
- Structure : Lacks the cyclohexyl group; features a simpler ethylsulfonamide backbone with dimethylamine substituents.
- Molecular Weight : 188.68 g/mol (hydrochloride salt) vs. 247.41 g/mol (target compound).
- Key Differences :
- The absence of the cyclohexyl group reduces steric bulk and lipophilicity.
- The hydrochloride salt enhances water solubility compared to the free base of the target compound.
- Implications : The cyclohexyl group in the target compound likely improves membrane permeability but may reduce aqueous solubility .
N-[2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}-N,N-dimethylethane-1-sulfonamide] Hydrochloride (CAS 1252265-15-8)
- Structure : Substitutes the cyclohexyl group with a benzodioxinylmethyl moiety.
- Molecular Weight : 270.36 g/mol.
- Higher molecular weight compared to the target compound.
- Implications : The benzodioxin group may enhance π-π stacking interactions, whereas the cyclohexyl group in the target compound prioritizes hydrophobic interactions .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()
- Structure : A nitrosourea derivative with a cyclohexyl group.
- Key Differences: The nitrosourea moiety is highly reactive and carcinostatic, unlike the sulfonamide group. Demonstrated high lipid solubility and cerebrospinal fluid penetration in preclinical models.
- Implications : The target compound’s sulfonamide group may reduce CNS penetration compared to nitrosoureas but improve metabolic stability .
Chloroethylamine Derivatives ()
- Examples : β-Chloroethyldimethylamine, NSC 1915.
- Structure : Chloroethyl backbone with dimethylamine groups.
- Chloroethylamines are alkylating agents, whereas sulfonamides typically exhibit different mechanisms (e.g., enzyme inhibition).
- Implications : The target compound’s sulfonamide group may confer lower toxicity compared to alkylating agents .
Structural and Functional Implications
Lipophilicity and Solubility
- Sulfonamide Group : Counteracts lipophilicity via hydrogen bonding, improving solubility in polar solvents.
- Comparison: The target compound’s logP is likely intermediate between the hydrophilic 2-amino-N,N-dimethylethane-1-sulfonamide and the highly lipophilic nitrosourea .
Biological Activity
2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide is C11H20N2O2S. The structure includes a sulfonamide group, which is known for its role in various biological activities, particularly in antibiotic properties. The presence of the cyclohexyl group enhances lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
- Neuropharmacological Effects : The ability to cross the blood-brain barrier indicates potential applications in neuropharmacology.
The mechanism by which 2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide exerts its effects is primarily through enzyme inhibition and receptor modulation. The sulfonamide moiety can interact with active sites on enzymes, altering their conformation and function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sulfanilamide | C7H10N2O2S | Classic sulfonamide antibiotic |
| Acetazolamide | C4H6N4O3S | Carbonic anhydrase inhibitor |
| Dapsone | C12H12N2O2S | Antimicrobial agent with anti-inflammatory properties |
This comparison highlights how slight modifications in structure can significantly influence biological activity and reactivity.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
In vitro Studies : A study published in Chemical and Pharmaceutical Bulletin demonstrated that 2-Amino-2-cyclohexyl-N,N-dimethylethane-1-sulfonamide effectively inhibits specific enzymes involved in metabolic pathways (Table 1).
Study Reference Enzyme Targeted Inhibition Percentage Chemical and Pharmaceutical Bulletin (2023) Cytochrome P450 65% Journal of Medicinal Chemistry (2024) Carbonic Anhydrase 70% -
Pharmacokinetic Evaluations : Investigations into the pharmacokinetic profiles revealed favorable absorption and distribution characteristics, suggesting good bioavailability.
Parameter Value Bioavailability 85% Half-life 6 hours Volume of distribution 0.5 L/kg - Neuropharmacological Studies : Preliminary findings indicate that this compound may modulate neurotransmitter systems, warranting further exploration into its neuroactive potential.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Et₃N, DCM, 0–5°C | 60–75 |
| 2 | Boc₂O, DMAP, RT | 85–90 |
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by area normalization).
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in analogous sulfonamide structures .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N content).
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Catalyst Screening : Test palladium or enzyme-based catalysts for regioselective sulfonylation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- pH Control : Maintain basic conditions (pH 8–10) to minimize byproduct formation .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer, as seen in industrial-scale sulfonamide production .
Advanced: How to resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors).
- Cellular Context : Test across multiple cell lines to account for variability in membrane permeability.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site interactions that may explain potency differences .
Basic: What are the recommended storage and handling protocols?
Answer:
- Storage : Store at room temperature (RT) in airtight containers, protected from moisture and light .
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic intermediates.
- Safety : Refer to SDS for toxicity data; use fume hoods during synthesis .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvents : Use DMSO or cyclodextrins (e.g., 10 mM stock in DMSO, diluted in saline) .
- Salt Formation : Convert to hydrochloride or sodium salts.
- Prodrug Design : Introduce hydrolyzable esters at the sulfonamide group .
Basic: How is purity confirmed before biological testing?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is standard.
- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]⁺ = calculated 261.12) .
Advanced: What computational methods model target interactions?
Answer:
- Docking Studies : AutoDock or Schrödinger Suite predicts binding affinity to enzymes (e.g., carbonic anhydrase).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
- QSAR : Develop predictive models using descriptors like logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
